Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride
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Overview
Description
Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol . This compound is notable for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity to the compound .
Preparation Methods
The synthesis of Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride typically involves the formation of the azetidine ring followed by its functionalization. One common synthetic route involves the reaction of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane at ambient temperature . Another method includes the use of a base such as potassium carbonate in a solvent system of acetonitrile and methanol to yield N-sulfonylazetidine . Industrial production methods may vary, but they generally follow similar principles of ring formation and subsequent functionalization.
Chemical Reactions Analysis
Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride undergoes various types of chemical reactions due to the presence of the azetidine ring and ester functional group. Common reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the azetidine ring.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, which can be catalyzed by acids or bases
Scientific Research Applications
Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride is largely influenced by the reactivity of the azetidine ring. The ring strain facilitates various chemical transformations, including ring-opening and substitution reactions. These reactions can interact with molecular targets such as enzymes and receptors, leading to biological effects .
Comparison with Similar Compounds
Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride can be compared with other azetidine derivatives and similar four-membered heterocycles:
Azetidine: The parent compound, known for its ring strain and reactivity.
Aziridine: A three-membered nitrogen-containing ring with even higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Properties
Molecular Formula |
C12H14ClNO3 |
---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
methyl 4-(azetidine-3-carbonyl)benzoate;hydrochloride |
InChI |
InChI=1S/C12H13NO3.ClH/c1-16-12(15)9-4-2-8(3-5-9)11(14)10-6-13-7-10;/h2-5,10,13H,6-7H2,1H3;1H |
InChI Key |
RFCHSRJMAZZUTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2CNC2.Cl |
Origin of Product |
United States |
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